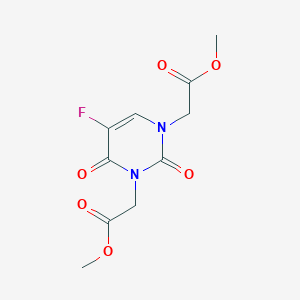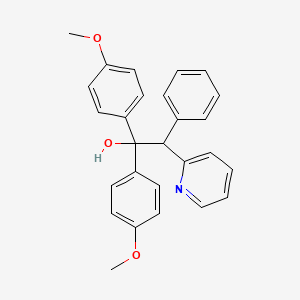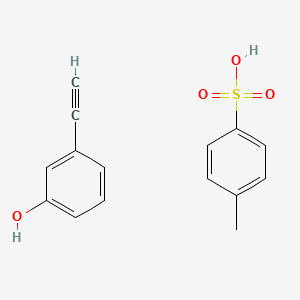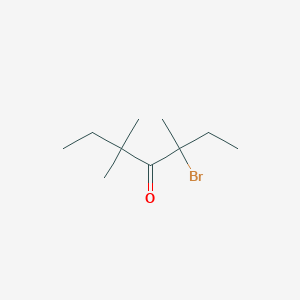![molecular formula C10H10N4S B14622999 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine CAS No. 55564-30-2](/img/structure/B14622999.png)
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyrazine-2-ylsulfanyl group and two amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine typically involves the reaction of 2-chloropyrazine with 4-aminothiophenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the chloropyrazine, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazine derivatives and amines.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways, modulating biological processes.
類似化合物との比較
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzene-1,2-diamine
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]benzylidene})-hydrazine-1-carbothioamide
Uniqueness
4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may contain different heterocyclic rings or substituents.
特性
CAS番号 |
55564-30-2 |
|---|---|
分子式 |
C10H10N4S |
分子量 |
218.28 g/mol |
IUPAC名 |
4-pyrazin-2-ylsulfanylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H10N4S/c11-8-2-1-7(5-9(8)12)15-10-6-13-3-4-14-10/h1-6H,11-12H2 |
InChIキー |
WOPJTXXDWHNDIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SC2=NC=CN=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)



methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)




